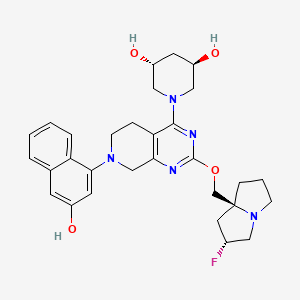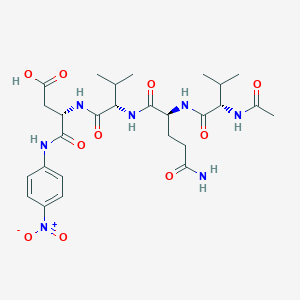
Ac-VQVD-PNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide, commonly referred to as Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide, is a chromogenic substrate of caspase 3. Caspase 3 is a crucial enzyme involved in the process of apoptosis, or programmed cell death. This compound is widely used in scientific research to study the activity of caspase 3 and its role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions: Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by caspase 3. The cleavage of the peptide bond between the aspartic acid and p-nitroanilide moieties results in the release of p-nitroaniline, which can be detected spectrophotometrically due to its chromogenic properties .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). The presence of caspase 3 is essential for the reaction to occur. Other reagents such as dithiothreitol (DTT) may be used to maintain the reducing environment required for caspase activity .
Major Products Formed: The major product formed from the hydrolysis of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm. This property allows for the quantification of caspase 3 activity in various assays .
科学的研究の応用
Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is extensively used in scientific research to study apoptosis and the role of caspase 3 in various biological processes. It is commonly used in cell-based assays to measure caspase 3 activity and to screen for potential inhibitors of caspase 3. The compound is also used in drug discovery and development to identify compounds that modulate apoptosis, which is relevant for the treatment of diseases such as cancer and neurodegenerative disorders .
作用機序
The mechanism of action of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide involves its recognition and cleavage by caspase 3. Caspase 3 specifically cleaves the peptide bond between the aspartic acid and p-nitroanilide moieties, resulting in the release of p-nitroaniline. This cleavage event is a key step in the execution phase of apoptosis, leading to the dismantling of cellular components and ultimately cell death .
類似化合物との比較
Similar Compounds:
- Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-p-nitroanilide
- Acetyl-Tyrosyl-Valyl-Aspartyl-p-nitroanilide
- Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide
Uniqueness: Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide is unique in its specific recognition and cleavage by caspase 3. While other similar compounds may also serve as substrates for caspases, the sequence of amino acids in Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide provides optimal recognition and cleavage efficiency by caspase 3. This makes it a valuable tool for studying caspase 3 activity and apoptosis .
特性
分子式 |
C27H39N7O10 |
|---|---|
分子量 |
621.6 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C27H39N7O10/c1-13(2)22(29-15(5)35)26(41)31-18(10-11-20(28)36)24(39)33-23(14(3)4)27(42)32-19(12-21(37)38)25(40)30-16-6-8-17(9-7-16)34(43)44/h6-9,13-14,18-19,22-23H,10-12H2,1-5H3,(H2,28,36)(H,29,35)(H,30,40)(H,31,41)(H,32,42)(H,33,39)(H,37,38)/t18-,19-,22-,23-/m0/s1 |
InChIキー |
NMLZDQJCXWQHMU-ZZTDLJEGSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



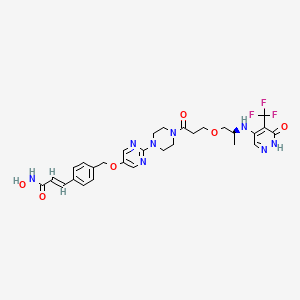
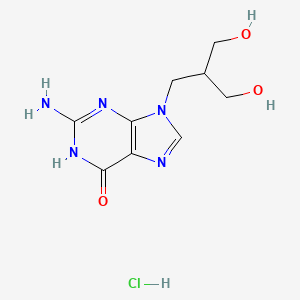
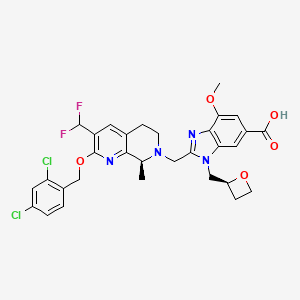
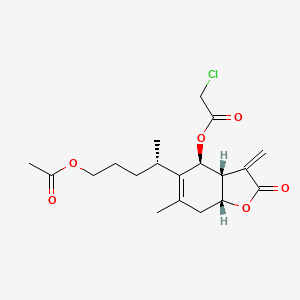

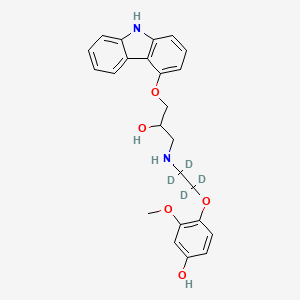
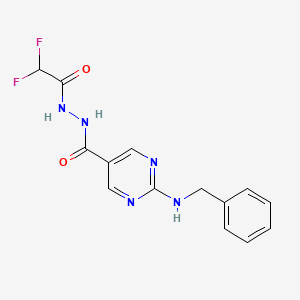
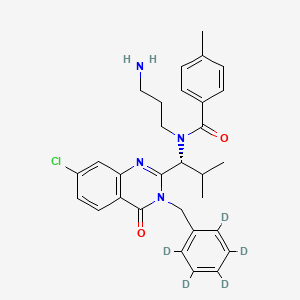

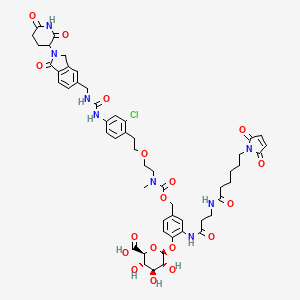

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
